3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE: is a complex organic compound characterized by its unique structure, which includes a triazole ring, ethylsulfanyl, and tetrafluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE: can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets. The triazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(METHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
- N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TRIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
Uniqueness
The uniqueness of N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14F4N4O2S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(E)-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)-1-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C17H14F4N4O2S/c1-3-28-17-24-23-9(2)25(17)22-7-10-4-5-11(27-10)8-26-16-14(20)12(18)6-13(19)15(16)21/h4-7H,3,8H2,1-2H3/b22-7+ |
InChI Key |
WGZGBNORHFPKNJ-QPJQQBGISA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C |
Origin of Product |
United States |
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